

# The Role of Bivamelagon in Regulating Appetite and Energy Expenditure: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **Bivamelagon** (formerly LB54640), an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist. **Bivamelagon** is currently under development by Rhythm Pharmaceuticals for the treatment of rare genetic diseases of obesity, with a primary focus on acquired hypothalamic obesity (aHO). This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the core signaling pathways and workflows.

## Core Mechanism of Action: Targeting the Melanocortin-4 Receptor Pathway

**Bivamelagon** functions as a potent agonist of the melanocortin-4 receptor (MC4R), a critical component of the leptin-melanocortin pathway located in the hypothalamus. This pathway is a primary regulator of energy homeostasis, integrating signals of long-term energy stores to control both appetite and energy expenditure.

Damage to the hypothalamus can disrupt this signaling pathway, leading to hyperphagia (insatiable hunger), reduced energy expenditure, and subsequent severe obesity, a condition known as acquired hypothalamic obesity (aHO). By activating the MC4R, **Bivamelagon** aims to restore the downstream signaling that promotes satiety and increases energy utilization, thereby addressing the root cause of obesity in these patients.



#### Signaling Pathway of Bivamelagon at the MC4R

The following diagram illustrates the proposed signaling cascade initiated by **Bivamelagon**.



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Caption: Proposed signaling pathway of **Bivamelagon** at the MC4R.

# Clinical Efficacy and Safety: Phase 2 Trial in Acquired Hypothalamic Obesity

A randomized, placebo-controlled, double-blind Phase 2 clinical trial (NCT06046443) was conducted to evaluate the efficacy and safety of **Bivamelagon** in patients with aHO. The trial enrolled 28 participants aged 12 years and older.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the 14-week treatment period of the Phase 2 trial.

Table 1: Change in Body Mass Index (BMI) from Baseline at Week 14



Treatment Group	Number of Patients (n)	Mean BMI Reduction from Baseline (%)	p-value vs. Placebo
Placebo	7	+2.2	-
Bivamelagon (200 mg)	6	-2.7	0.0180
Bivamelagon (400 mg)	7	-7.7	0.0002
Bivamelagon (600 mg)	8	-9.3	0.0004

Table 2: Change in "Most" Hunger Score from Baseline at Week 14

Treatment Group	Number of Patients (n)	Mean Reduction in "Most" Hunger Score (points on a 10-point scale)
Placebo	7	-0.8 (increase in 'worst' hunger)
Bivamelagon (200 mg)	6	2.1
Bivamelagon (400 mg)	6	>2.8
Bivamelagon (600 mg)	8	>2.8

The trial demonstrated statistically significant and clinically meaningful reductions in BMI for all **Bivamelagon** dose groups compared to placebo.[1][2] Furthermore, patients treated with **Bivamelagon** reported substantial reductions in hunger scores, consistent with the mechanism of MC4R agonism.[3] The safety and tolerability profile of **Bivamelagon** was consistent with its mechanism of action, with the most common adverse events being mild episodes of diarrhea and nausea.

### **Experimental Protocols**



### Phase 2 Clinical Trial (NCT06046443) Methodology

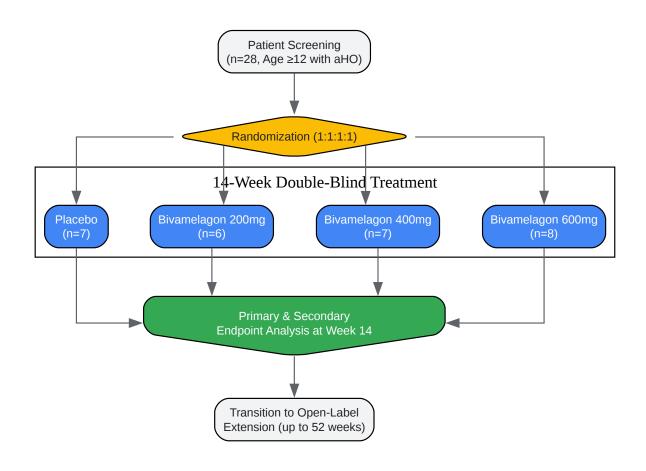
The Phase 2 trial was a randomized, placebo-controlled, double-blind study designed to assess the efficacy, safety, and tolerability of **Bivamelagon** in patients with aHO.

- Study Population: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
- Study Design: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms.
- Treatment Arms:
  - Bivamelagon 200 mg, administered orally once daily.
  - Bivamelagon 400 mg, administered orally once daily.
  - Bivamelagon 600 mg, administered orally once daily.
  - Placebo, administered orally once daily.
- Treatment Duration: 14 weeks for the randomized, placebo-controlled portion. An open-label extension period of up to 52 weeks is ongoing.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.
- Secondary Endpoints: Secondary endpoints included changes in hunger scores (assessed using a 10-point scale), and overall quality of life.

### **Experimental Workflow Diagram**

The workflow for the 14-week randomized portion of the Phase 2 clinical trial is depicted below.





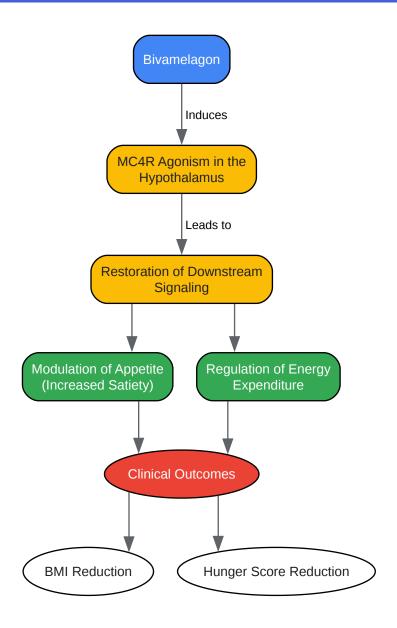
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**Caption:** Workflow of the Phase 2 clinical trial for **Bivamelagon**.

# Logical Relationships in Bivamelagon's Therapeutic Approach

The therapeutic rationale for **Bivamelagon** is based on a clear logical progression from molecular action to clinical outcome. This is summarized in the diagram below.





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Caption: Logical flow from Bivamelagon administration to clinical outcomes.

#### **Future Directions**

Based on the positive Phase 2 results, Rhythm Pharmaceuticals plans to engage with regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to discuss the design of a potential Phase 3 trial for **Bivamelagon** in acquired hypothalamic obesity. Further research will likely focus on the long-term safety and efficacy of **Bivamelagon**, its impact on body composition and metabolic parameters, and its potential application in other rare genetic disorders of obesity characterized



by MC4R pathway disruption. The company is also working on refining the formulation of **Bivamelagon** to potentially improve its tolerability ahead of a Phase 3 trial.

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#### References

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